molecular formula C16H23NO.HCl B000935 Tolperisone hydrochloride CAS No. 3644-61-9

Tolperisone hydrochloride

Cat. No. B000935
CAS RN: 3644-61-9
M. Wt: 281.82 g/mol
InChI Key: ZBUVYROEHQQAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolperisone hydrochloride is an oral, centrally acting muscle relaxant . It has a high affinity for nervous system tissue, reaching highest concentrations in the brain stem, spinal cord, and peripheral nerves . It is used for the symptomatic treatment of spasticity and muscle spasm .


Synthesis Analysis

Tolperisone hydrochloride film-coated tablets can be formulated using the wet granulation and compression technique . Pre-formulation studies are performed to assess the physicochemical properties of Tolperisone hydrochloride .


Molecular Structure Analysis

The molecular structure of Tolperisone hydrochloride is C16H23NO.ClH . Its chemical formula is C16H24ClNO .


Chemical Reactions Analysis

A technique for accelerated tolperisone hydrochloride determination in tablet dosage form is based on titration of the analytical form with a solution of photogenerated iodine . This iodine is obtained by irradiating an auxiliary solution containing KI and a mixture of sensitizers .


Physical And Chemical Properties Analysis

Tolperisone hydrochloride has a water solubility of 0.167 mg/mL . Its logP values are 3.75 (ALOGPS) and 3.57 (Chemaxon) . The drug is more stable in acidic medium (pH < 4.5), and in alkaline medium (pH 4 to 7) tolperisone breaks down into 4-MMPPO .

Scientific Research Applications

Potentiometric Analysis in Pharmaceutical Formulations

Tolperisone hydrochloride (TOLP): is utilized in potentiometric studies to develop ion-selective electrodes for its detection in pharmaceutical formulations. This application is significant in green chemistry, aiming to reduce waste and substitute hazardous chemicals. A study demonstrated the creation of a disposable potentiometric ion-selective strip with an enhanced detection limit for TOLP measurement in tablet dosage forms .

Environmental Toxicity and Photocatalytic Degradation

Research has been conducted on the sustainable removal of TOLP from water resources using photocatalysis. This process involves the degradation of TOLP with TiO2 and ZnO as photocatalysts, optimizing the process through chemometrics to minimize environmental toxicity .

Muscle Relaxation and Spasticity Treatment

TOLP is investigated for its efficacy in treating conditions associated with muscle spasm and spasticity. It is prescribed for symptomatic treatment of these conditions due to its muscle relaxant properties .

Neurological Disorder Management

The compound is explored for use in managing various neurological disorders, including spinal cord injuries, back pain, and multiple sclerosis. Its potential in attenuating voltage-gated sodium channels in the brain stem is of particular interest .

Osteoarthritis Symptom Management

In the management of osteoarthritis, TOLP is suggested to interact with joint structures at a molecular level, possibly through anti-inflammatory and pro-chondrogenic mechanisms .

Analytical Techniques Development

TOLP is the subject of analytical technique development, including chromatographic methods and UV spectrophotometry, for its estimation in dosage forms and in combination with other drugs .

Interaction with Co-formulated Drugs

Studies have focused on the potentiometric analysis of TOLP in the presence of co-formulated drugs like diclofenac sodium and paracetamol, highlighting its compatibility and interaction within combined pharmaceutical products .

Nanotechnology Applications

Nanotechnology plays a role in enhancing the stability of sensors used for TOLP detection. The incorporation of nanoparticles like graphene nanoplatelets has shown to improve the stability of constructed sensors, which is crucial for accurate measurement .

Safety And Hazards

Tolperisone hydrochloride can cause skin irritation, serious eye irritation, and can be harmful if swallowed . It is recommended to avoid breathing dust, gas, or vapors, and to use personal protective equipment .

Future Directions

The European Medicines Agency recommends restricting the use of tolperisone for any indication other than post-stroke spasticity in adults . Injectable tolperisone should no longer be used . Patients currently using tolperisone for any other indication or using injectable tolperisone should speak to their doctor at their next routine appointment so they can switch to an appropriate alternative treatment .

properties

IUPAC Name

2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUVYROEHQQAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045868
Record name Tolperisone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolperisone hydrochloride

CAS RN

3644-61-9, 70312-00-4
Record name Tolperisone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3644-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolperisone hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolperisone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tolperisone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-dimethyl-3-piperidinopropiophenone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLPERISONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z075K2TIG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

75 kg piperidine hydrochloride and 105 kg 4-methylpropiophenone are heated to 90° C. with 180 kg of 1,3-dioxolane and 12 kg of hydrochloric acid under a nitrogen atmosphere for 7 to 20 hours. With addition of 500 kg of ethyl acetate and 440 kg MTBE at a temperature in the range of (40-80° C.), a suspension of the product is produced. After that the solid is separated from the liquid as a damp product and then dried at 60-80° C. in the vacuum oven (200-500 mbar) over a period of 12-24 hours whereby 140 kg (81.5%) of colorless crystals are isolated.
Quantity
75 kg
Type
reactant
Reaction Step One
Quantity
105 kg
Type
reactant
Reaction Step One
Quantity
180 kg
Type
reactant
Reaction Step One
Quantity
12 kg
Type
reactant
Reaction Step One
Name
Quantity
440 kg
Type
solvent
Reaction Step Two
Quantity
500 kg
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 3-L-three neck flask with a reflux condenser, a calcium chloride drying tower, and under an argon flow, 200 ml of 1,3-dioxolane and 146.2 ml of 4-methylpropiophenone are subjected to agitation and then there is added through a funnel 100 g piperidine hydrochloride and 4.0 ml of 33% aqueous hydrochloric acid. The powder in the funnel is washed afterwards with 20 ml 1,3-dioxolane, and the stirrer is switched on in the reaction flask. The reaction mixture is purged once with argon and stirred at 100-105° C. bath temperature (83-86° C. interior temperature). The white precipitate dissolves after approximately 15-16 hours. After 18-20 hours the thin layer chromatogram shows no more piperidine. After 24 hours the heating is switched off and the oil bath is removed and while still warm, and under vigorous stirring to the clear reaction solution, there is added 800 ml ethyl acetate and then the solution is cooled to ambient temperature and then further treated with 400 ml methyl tert-butylether (MTBE). The resulting precipitate is agitated at α to 10° C. for an additional 2 hours, and then filtered off over a glass filter (Po-3) and washed afterwards twice with 200 ml MTBE each time. The substance is dried in the vacuum drying oven at 75-80° C. and 20-40 mbar for 16 to 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
146.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tolperisone hydrochloride
Reactant of Route 2
Reactant of Route 2
Tolperisone hydrochloride
Reactant of Route 3
Reactant of Route 3
Tolperisone hydrochloride
Reactant of Route 4
Reactant of Route 4
Tolperisone hydrochloride
Reactant of Route 5
Reactant of Route 5
Tolperisone hydrochloride
Reactant of Route 6
Tolperisone hydrochloride

Q & A

Q1: What is the primary mechanism of action of Tolperisone Hydrochloride?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that Tolperisone Hydrochloride primarily acts on the central nervous system. It is believed to inhibit the release of excitatory neurotransmitters, potentially by interacting with voltage-gated calcium and sodium channels.

Q2: What are the downstream effects of Tolperisone Hydrochloride's interaction with its target?

A2: By potentially modulating neuronal excitability, Tolperisone Hydrochloride helps reduce muscle stiffness, improve muscle mobility, and alleviate pain associated with spasticity and muscle spasms.

Q3: What is the molecular formula and weight of Tolperisone Hydrochloride?

A3: The molecular formula of Tolperisone Hydrochloride is C16H23NO·HCl, and its molecular weight is 293.84 g/mol [].

Q4: What spectroscopic data are available for characterizing Tolperisone Hydrochloride?

A4: Researchers commonly use techniques such as UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC) for the characterization and quantification of Tolperisone Hydrochloride [, ].

Q5: How does temperature affect the stability of Tolperisone Hydrochloride?

A5: Studies have shown that the stability of Tolperisone Hydrochloride, both in solution and powder form, decreases with increasing temperature [, ].

Q6: What is the impact of humidity on Tolperisone Hydrochloride stability?

A6: Increased humidity levels have been linked to decreased stability of Tolperisone Hydrochloride powder [].

Q7: What strategies are employed to enhance the stability, solubility, or bioavailability of Tolperisone Hydrochloride in formulations?

A7: Researchers are exploring various approaches to optimize Tolperisone Hydrochloride formulations, including the use of different polymers for sustained release tablets [], the development of mucoadhesive buccal patches [], and the creation of floating microspheres for controlled release [].

Q8: What is the typical half-life of Tolperisone Hydrochloride?

A8: The half-life of Tolperisone Hydrochloride is reported to be approximately 2.5 to 3 hours [].

Q9: Has significant interindividual variation been observed in the pharmacokinetics of Tolperisone Hydrochloride?

A9: Yes, research indicates considerable interindividual differences in the area under the curve (AUC) and maximum concentration (Cmax) of Tolperisone Hydrochloride after oral administration, suggesting the need for personalized dosing [].

Q10: What analytical methods are commonly employed for the quantification of Tolperisone Hydrochloride?

A10: Several analytical techniques are utilized for Tolperisone Hydrochloride quantification, including UV spectrophotometry [, , , , , , , , ], high-performance liquid chromatography (HPLC) [, , , , , , , , , , , , , ], and high-performance thin-layer chromatography (HPTLC) [, , , , ].

Q11: What are the typical wavelengths used for UV spectrophotometric determination of Tolperisone Hydrochloride?

A11: The UV spectrophotometric methods often utilize wavelengths around 254 nm, 260 nm, and 282 nm for Tolperisone Hydrochloride analysis [, , ].

Q12: How is analytical method validation performed for Tolperisone Hydrochloride assays?

A12: Validation of analytical methods follows ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, sensitivity (LOD, LOQ), robustness, and recovery [, , , , , , , ].

Q13: Does Tolperisone Hydrochloride interact with human serum albumin (HSA)?

A13: Yes, studies have demonstrated that Tolperisone Hydrochloride binds to HSA, potentially impacting its distribution and pharmacokinetic profile [].

Q14: What is the nature of Tolperisone Hydrochloride binding to HSA?

A14: The binding of Tolperisone Hydrochloride to HSA appears to be spontaneous and primarily driven by hydrophobic interactions and hydrogen bonding, as revealed by isothermal titration calorimetry (ITC) studies [].

Q15: What are the implications of Tolperisone Hydrochloride binding to HSA?

A15: Binding to HSA can influence the distribution, free concentration, and potential interactions of Tolperisone Hydrochloride with other drugs or proteins.

Q16: What other drugs are commonly found in combined formulations with Tolperisone Hydrochloride?

A16: Tolperisone Hydrochloride is often combined with other therapeutic agents such as Diclofenac Sodium [, , , , , , ], Paracetamol [, , , , , ], Lornoxicam [, , ], and Etodolac [, , ] to target both pain and muscle spasms.

Q17: What are the benefits of combining Tolperisone Hydrochloride with Diclofenac Sodium?

A17: This combination aims to address both pain and inflammation associated with muscle spasms, offering a more comprehensive therapeutic approach [].

Q18: Are there dissolution studies conducted on Tolperisone Hydrochloride formulations?

A18: Yes, researchers have conducted dissolution studies on various formulations, including film-coated tablets, to assess the drug release profiles and potential bioequivalence of different brands [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.